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molecular formula C10H9BrO3 B8533256 3-Bromo-6-methoxy-4-chromanone

3-Bromo-6-methoxy-4-chromanone

Cat. No. B8533256
M. Wt: 257.08 g/mol
InChI Key: RECBXYAULJFBPT-UHFFFAOYSA-N
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Patent
US05059609

Procedure details

To a solution of 6-methoxy-4-chromanone (35 g) in ethyl ether (1.6 liters) at 5°-10° C. was added dropwise over 30 minutes 10.6 ml of bromine. The mixture was stirred at 5°-10° C. for 30 minutes and then allowed to warm to room temperature. After 2 hours tlc (CH2Cl2) indicated formation of less polar products and only a trace of starting material remaining. The reaction mixture was washed with water (1 liter), saturated NaHCO3 (500 ml), and brine (500 ml), dried over MgSO4, and concentrated in vacuo to a yellow solid. The crude product was purified by silica gel flash column chromatography on 2.4 Kg fine silica gel, eluting with a gradient system consisting of 3:1 hexanes/dichloromethane followed by 2:1 hexanes/dichloromethane and finally 30% hexanes/dichloromethane. This afforded title product as a yellow solid in 80% yield.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][C:6]2=[O:13].[Br:14]Br.C(Cl)Cl>C(OCC)C>[Br:14][CH:7]1[C:6](=[O:13])[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[O:9][CH2:8]1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
COC=1C=C2C(CCOC2=CC1)=O
Name
Quantity
10.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.6 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 5°-10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water (1 liter), saturated NaHCO3 (500 ml), and brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash column chromatography on 2.4 Kg fine silica gel
WASH
Type
WASH
Details
eluting with a gradient system

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1COC2=CC=C(C=C2C1=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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